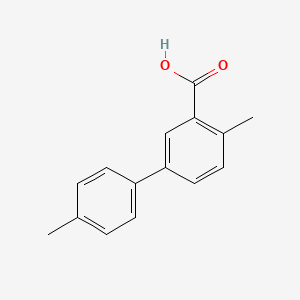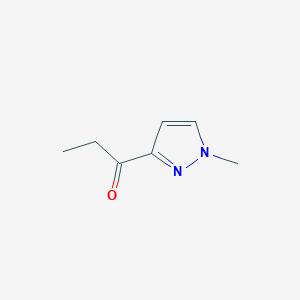
1-(3,5-dimethoxyphenyl)-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-dimethoxyphenyl)-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea, also known as MPD-2, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine.
Mechanism of Action
1-(3,5-dimethoxyphenyl)-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea is believed to exert its effects by inhibiting the activity of certain enzymes and signaling pathways involved in cancer growth and inflammation. Specifically, 1-(3,5-dimethoxyphenyl)-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects
In addition to its potential anti-cancer and anti-inflammatory effects, 1-(3,5-dimethoxyphenyl)-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea has also been shown to have effects on the central nervous system. In animal studies, 1-(3,5-dimethoxyphenyl)-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea has been shown to enhance cognitive function and improve memory retention.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3,5-dimethoxyphenyl)-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea in lab experiments is its relatively low toxicity compared to other compounds with similar effects. However, 1-(3,5-dimethoxyphenyl)-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea is also relatively unstable and can degrade over time, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research on 1-(3,5-dimethoxyphenyl)-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea. One area of interest is its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3,5-dimethoxyphenyl)-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea and its effects on different cell types and signaling pathways. Finally, there is potential for the development of new derivatives of 1-(3,5-dimethoxyphenyl)-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea with improved stability and efficacy.
Synthesis Methods
The synthesis of 1-(3,5-dimethoxyphenyl)-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea involves the reaction of 3,5-dimethoxyphenyl isocyanate with 2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethanamine in the presence of a catalyst. The resulting product is a white crystalline solid with a melting point of 167-169°C.
Scientific Research Applications
1-(3,5-dimethoxyphenyl)-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea has been studied for its potential use as a treatment for a variety of medical conditions, including cancer, neurodegenerative diseases, and inflammation. In preclinical studies, 1-(3,5-dimethoxyphenyl)-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in animal models.
properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O4/c1-23-6-4-5-18(23)19(24-7-9-28-10-8-24)14-21-20(25)22-15-11-16(26-2)13-17(12-15)27-3/h4-6,11-13,19H,7-10,14H2,1-3H3,(H2,21,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNTXMKPAZCRAKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)NC2=CC(=CC(=C2)OC)OC)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-dimethoxyphenyl)-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B2383348.png)
![5-[(4-Bromophenyl)methylthio]-3-(trifluoromethyl)-1,2,4-triazole-4-ylamine](/img/structure/B2383349.png)
![2-[2-(2-Ethoxyethoxy)ethoxy]ethanethiol](/img/structure/B2383350.png)
![methyl 5-{[methyl(4-methylphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B2383351.png)



![1-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2383359.png)
![4-amino-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide](/img/structure/B2383360.png)

![3-(2-Methoxyphenyl)-5-methyl-7-(4-(2-methylallyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2383362.png)
![N-(2,5-dimethoxyphenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2383363.png)
![tert-butyl N-[rel-(1S,2S,4R)-7-azabicyclo[2.2.1]heptan-2-yl]carbamate](/img/structure/B2383366.png)
